pKa Shift of –0.69 Units vs. Isovaleric Acid: Quantified Acidity Enhancement from 3-CF3 Substitution
4,4,4-Trifluoro-3-methylbutanoic acid exhibits a predicted pKa of 4.08 ± 0.10, compared with the experimentally determined pKa of 4.77 for its non-fluorinated direct analog, isovaleric acid (3-methylbutanoic acid) [1]. This ΔpKa of approximately –0.69 corresponds to a roughly 5-fold increase in acid dissociation constant (Ka). At physiological pH 7.4, both compounds exist predominantly in their ionized carboxylate forms; however, the lower pKa of the trifluorinated compound shifts the ionization midpoint 0.69 pH units lower, meaning the neutral (protonated) fraction is approximately 5× smaller at any given pH between approximately 3 and 5.5—a range relevant to membrane permeability and subcellular compartment partitioning .
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 4.08 ± 0.10 (predicted, ACD/Labs Percepta Platform) |
| Comparator Or Baseline | Isovaleric acid (3-methylbutanoic acid, CAS 503-74-2): pKa = 4.77 (experimental, H₂O, 25 °C) |
| Quantified Difference | ΔpKa = –0.69; Ka ratio (target/comparator) ≈ 4.9 |
| Conditions | Predicted pKa from ACD/Labs Percepta Platform for target compound; experimental pKa in water at 25 °C for comparator |
Why This Matters
The ~0.7 pKa unit acidification directly influences ionization-dependent properties such as aqueous solubility, octanol–water distribution coefficient (logD), and passive membrane permeability of derived conjugates—critical parameters in drug-design and agrochemical lead optimization programs.
- [1] Wikipedia. Isovaleric acid (3-Methylbutanoic acid). pKa = 4.77 (H₂O). LogP = 1.16. View Source
